molecular formula C21H29P B1333632 Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine CAS No. 255837-19-5

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine

Cat. No.: B1333632
CAS No.: 255837-19-5
M. Wt: 312.4 g/mol
InChI Key: UJONYAVMBYXBJQ-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

tBuMePhos is a type of organophosphorus ligand . It primarily targets transition metal atoms in various chemical reactions . The role of these targets is to act as a catalyst in a variety of organic reactions .

Mode of Action

tBuMePhos interacts with its targets by coordinating to the metal center, thereby stabilizing and activating it . This interaction enhances the reactivity of palladium-catalyzed direct arylation of heterocyclic arenes with aryl chlorides, bromides, and azine N-oxides with aryl triflates . The result is the formation of the corresponding biaryl and 2-aryl azine N-oxides .

Biochemical Pathways

The primary biochemical pathway affected by tBuMePhos is the cross-coupling reaction pathway . This includes reactions such as Buchwald-Hartwig Cross Coupling, Heck Reaction, and various types of Arylations . The downstream effects of these reactions include the formation of new C-O, C-N, and C-C bonds .

Pharmacokinetics

Its solubility in strong polar organic solvents and its sensitivity to air can impact its availability and stability in a reaction mixture.

Result of Action

The molecular effect of tBuMePhos’s action is the formation of new carbon-carbon and carbon-heteroatom bonds

Action Environment

The action, efficacy, and stability of tBuMePhos can be influenced by various environmental factors. For instance, its reactivity can be enhanced when added as HBF4 salt . Additionally, it is sensitive to air, suggesting that reactions involving tBuMePhos should be carried out under an inert atmosphere .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is synthesized through a multi-step process involving the reaction of 2-bromotoluene with tert-butyl lithium, followed by the addition of chlorodiphenylphosphine. The reaction conditions typically involve low temperatures and inert atmospheres to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is involved in various types of reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphine oxides, substituted phosphines, and various cross-coupled products depending on the specific reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Di-tert-butyl(2'-methyl-[1,1'-biphenyl]-2-yl)phosphine is unique due to its high steric bulk and electron-donating properties, which enhance its effectiveness in catalytic reactions. Its structure allows for better stabilization of the metal center, leading to higher catalytic efficiency and selectivity .

Properties

IUPAC Name

ditert-butyl-[2-(2-methylphenyl)phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29P/c1-16-12-8-9-13-17(16)18-14-10-11-15-19(18)22(20(2,3)4)21(5,6)7/h8-15H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJONYAVMBYXBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370586
Record name Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255837-19-5
Record name 2-(Di-tert-butylphosphino)-2′-methyl-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=255837-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Di-tert-butyl(2'-methyl[1,1'-biphenyl]-2-yl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphine, bis(1,1-dimethylethyl)(2'-methyl[1,1'-biphenyl]-2-yl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.972
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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